5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one
Description
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one (CAS: 459137-96-3) is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolone moiety. The molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.345 g/mol . Key structural attributes include:
- 4-Methoxyphenylmethyl group: Introduces electron-donating methoxy functionality, influencing solubility and pharmacokinetics.
- Hydrogen-bond donors/acceptors: 3 H-bond donors and 4 H-bond acceptors, critical for intermolecular interactions .
Physicochemical properties include an InChIKey of KKXBOXVRJQWTCJ-UHFFFAOYSA-N and a calculated XLogP of 2, indicating moderate lipophilicity . The compound is synthesized via substitution reactions involving aldehydes and ketones, as inferred from analogous synthetic routes .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-13-8-6-12(7-9-13)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLLYCSTWSBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the methoxybenzyl group: This step involves the alkylation of the benzimidazole derivative with 4-methoxybenzyl chloride under basic conditions.
Construction of the pyrrolone ring: This can be accomplished through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one exhibit potent anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells . This makes it a potential candidate for developing new antibiotics.
3. Neuroprotective Effects
There is emerging evidence suggesting that the compound may offer neuroprotective benefits. It has been observed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
4. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated, showing promise in reducing inflammation markers in various models of inflammatory diseases. This suggests potential applications in treating conditions like arthritis and other chronic inflammatory disorders .
Synthetic Applications
1. Synthetic Intermediates
this compound can serve as an important synthetic intermediate in the development of more complex organic molecules. Its reactivity allows for further modifications that can lead to the synthesis of novel compounds with enhanced biological activities .
2. Photographic Couplers
The compound's derivatives have been utilized as photographic couplers due to their ability to form colored dyes upon exposure to light. This application highlights its versatility beyond pharmaceuticals into industrial uses .
Case Studies
Case Study 1: Anticancer Mechanism Investigation
A study investigated the anticancer effects of a derivative of the compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis, suggesting that the compound could be developed into a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, supporting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Aryl Group Modifications :
- Electron-donating groups (e.g., 4-methoxy in the target compound) enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-fluoro in or 2,4-dichloro in ).
- Bulky substituents like tert-butyl (compound 20, ) increase molecular weight and melting points (263–265°C vs. 235–237°C for 3-chloro analog ), likely due to improved crystal packing.
Alkyl Chain Variations :
- The 3-butoxypropyl analog (857492-83-2) has a longer alkyl chain, reducing polarity (higher XLogP) compared to the target compound. This modification may enhance membrane permeability but reduce aqueous solubility.
Hydrogen-Bonding Capacity: All analogs retain 3 H-bond donors (NH groups) and 4–5 acceptors (O, N atoms), enabling consistent interaction with biological targets like kinases or proteases .
Research Implications
- Drug Discovery : The 4-methoxyphenylmethyl group in the target compound balances lipophilicity and solubility, making it a promising scaffold for kinase inhibitors or antimicrobial agents.
- SAR Exploration : Further studies should evaluate substituent effects on bioactivity, leveraging high-throughput screening and computational modeling.
Biological Activity
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its effects on various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzodiazole moiety and a pyrrolone framework. The molecular formula is , with a molecular weight of approximately 320.39 g/mol. The compound's structural features are critical for its interaction with biological targets.
Inhibition of Protein Kinase FGFR1
One of the primary biological activities investigated for this compound is its inhibition of fibroblast growth factor receptor 1 (FGFR1), which plays a significant role in tumorigenesis. Research indicates that derivatives of this compound exhibit promising inhibitory activity against FGFR1. For instance, one study reported an IC50 value of 3.5 µM for the compound, demonstrating its potential as an anticancer agent .
Table 1: Inhibition Potency Against FGFR1
| Compound Name | IC50 (µM) |
|---|---|
| 5-amino-4-(1H-benzodiazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 3.5 |
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzodiazol-2-yl)-1,2-dihydro-pyrrol-3-one | 0.63 |
| 5-amino-4-(1H-benzodiazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 0.32 |
These findings suggest that modifications to the core structure can enhance FGFR1 inhibition potency significantly.
Antiproliferative Activity
In addition to kinase inhibition, the compound has been evaluated for antiproliferative activity against various cancer cell lines. Notably, it demonstrated significant activity against the KG1 myeloma cell line with IC50 values ranging from 5.6 to 9.3 µM depending on the specific derivative used . This suggests that the compound may have broader applications in cancer therapy.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| KG1 | 5.6 - 9.3 |
| DLD-1 | Not specified |
| T24 | Not specified |
| SH-SY-5Y | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the benzodiazole and pyrrolone rings can significantly affect biological activity. For example, introducing hydroxyl groups or varying the aromatic substituents can enhance both kinase inhibition and antiproliferative effects .
Case Studies
Several studies have explored the biological effects of compounds related to 5-amino-4-(1H-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one:
- Study on FGFR Inhibition : This research utilized molecular docking to identify potential inhibitors of FGFR1 from a library of compounds similar to our target .
- Anticancer Efficacy : A series of derivatives were synthesized and tested for their antiproliferative effects against multiple cancer cell lines, revealing a consistent trend where structural modifications led to enhanced efficacy .
Q & A
Q. Table 1. Representative Reaction Conditions for Pyrrol-3-one Synthesis
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Cyclocondensation | NaH, DMSO, 0–25°C | 45–62% | |
| Acylation | 4-Methoxybenzoyl chloride, DCM | 50–75% | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | >95% purity |
Q. Table 2. Common Analytical Parameters for Structural Confirmation
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 6.8–7.2 ppm (aromatic H), δ 4.5 ppm (CH of p-methoxybenzyl) | Substituent identity |
| HRMS | [M+H]+ = Calculated ± 5 ppm | Molecular formula |
| FTIR | 1680 cm (C=O stretch) | Carbonyl confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
